molecular formula C10H10N4 B6264197 1-N-(pyrazin-2-yl)benzene-1,4-diamine CAS No. 1016876-60-0

1-N-(pyrazin-2-yl)benzene-1,4-diamine

Cat. No.: B6264197
CAS No.: 1016876-60-0
M. Wt: 186.2
InChI Key:
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Description

1-N-(Pyrazin-2-yl)benzene-1,4-diamine is an organic compound with the molecular formula C10H10N4 It is characterized by a benzene ring substituted with a pyrazinyl group and two amino groups at the 1 and 4 positions

Mechanism of Action

Target of Action

The primary targets of 1-N-(pyrazin-2-yl)benzene-1,4-diamine are currently under investigation. As a research chemical, it is being studied for its potential interactions with various biological targets .

Mode of Action

It is likely that the compound interacts with its targets through its pyrazine and benzene moieties, which are common structural elements in many bioactive compounds .

Biochemical Pathways

Compounds with similar structures have been known to interact with various biochemical pathways, influencing cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under study. These properties will determine the compound’s bioavailability and its distribution within the body .

Result of Action

The molecular and cellular effects of this compound’s action are currently being researched. As a research chemical, it is being studied for its potential effects on various cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored and used .

Preparation Methods

The synthesis of 1-N-(pyrazin-2-yl)benzene-1,4-diamine typically involves the reaction of pyrazine-2-carboxylic acid with benzene-1,4-diamine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the pyrazine and benzene rings. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-N-(Pyrazin-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in secondary or tertiary amines.

Scientific Research Applications

1-N-(Pyrazin-2-yl)benzene-1,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Comparison with Similar Compounds

1-N-(Pyrazin-2-yl)benzene-1,4-diamine can be compared with other similar compounds, such as:

    1-N-(Pyridin-2-yl)benzene-1,4-diamine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    1-N-(Pyrimidin-2-yl)benzene-1,4-diamine: Contains a pyrimidine ring, offering different electronic properties.

    1-N-(Pyridazin-2-yl)benzene-1,4-diamine: Features a pyridazine ring, which may influence its reactivity and applications.

The uniqueness of this compound lies in its specific electronic and steric properties conferred by the pyrazine ring, making it suitable for particular applications in materials science and medicinal chemistry.

Properties

CAS No.

1016876-60-0

Molecular Formula

C10H10N4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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